molecular formula C15H21NO4 B14031395 L-Aspartic acid, N-(phenylmethyl)-, diethyl ester CAS No. 16115-72-3

L-Aspartic acid, N-(phenylmethyl)-, diethyl ester

Katalognummer: B14031395
CAS-Nummer: 16115-72-3
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: QEVYTOKQIQYNKZ-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(benzylamino)succinate is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a derivative of succinic acid, where the hydrogen atoms of the amino group are replaced by a benzyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-(benzylamino)succinate can be synthesized through the reaction of diethyl succinate with benzylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme is as follows:

Diethyl succinate+BenzylamineDiethyl 2-(benzylamino)succinate\text{Diethyl succinate} + \text{Benzylamine} \rightarrow \text{Diethyl 2-(benzylamino)succinate} Diethyl succinate+Benzylamine→Diethyl 2-(benzylamino)succinate

Industrial Production Methods

In industrial settings, the production of diethyl 2-(benzylamino)succinate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(benzylamino)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino succinic acid derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(benzylamino)succinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl 2-(benzylamino)succinate involves its interaction with specific molecular targets. It can modulate enzymatic activities and influence biochemical pathways. For instance, it may interact with enzymes involved in the tricarboxylic acid cycle, affecting cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl succinate
  • Benzylamine
  • Diethyl benzylmalonate

Comparison

Diethyl 2-(benzylamino)succinate is unique due to the presence of both ester and amine functional groups, which confer distinct chemical properties. Compared to diethyl succinate, it has enhanced reactivity due to the benzylamino group. Benzylamine, on the other hand, lacks the ester functionality, making it less versatile in certain synthetic applications.

Conclusion

Diethyl 2-(benzylamino)succinate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and scientific research.

Eigenschaften

CAS-Nummer

16115-72-3

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

diethyl (2S)-2-(benzylamino)butanedioate

InChI

InChI=1S/C15H21NO4/c1-3-19-14(17)10-13(15(18)20-4-2)16-11-12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-/m0/s1

InChI-Schlüssel

QEVYTOKQIQYNKZ-ZDUSSCGKSA-N

Isomerische SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NCC1=CC=CC=C1

Kanonische SMILES

CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.